molecular formula C23H21NO4 B1390370 Fmoc-2,5-dihydro-d-phenylglycine CAS No. 1217852-98-6

Fmoc-2,5-dihydro-d-phenylglycine

Cat. No.: B1390370
CAS No.: 1217852-98-6
M. Wt: 375.4 g/mol
InChI Key: VOBBUNDEIQKUCV-OAQYLSRUSA-N
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Description

Fmoc-2,5-dihydro-d-phenylglycine is a derivative of the amino acid phenylglycine. It is commonly used in proteomics research and other biochemical applications. The compound has a molecular formula of C23H21NO4 and a molecular weight of 375.42 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-2,5-dihydro-d-phenylglycine typically involves the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. This protection is crucial for subsequent reactions and ensures the stability of the compound during synthesis. The reaction conditions often involve the use of organic solvents and specific reagents to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include steps such as crystallization and purification to obtain the final product suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Fmoc-2,5-dihydro-d-phenylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles and electrophiles: Such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-2,5-dihydro-d-phenylglycine is used as a building block for the synthesis of peptides and other complex molecules. Its stability and reactivity make it a valuable component in various synthetic pathways .

Biology

In biological research, this compound is used to study protein interactions and functions. It can be incorporated into peptides to investigate their biological activity and interactions with other biomolecules .

Medicine

In medicine, this compound is used in the development of therapeutic peptides and drugs. Its ability to modify peptide structures makes it a useful tool in drug design and development .

Industry

In industrial applications, this compound is used in the production of specialized chemicals and materials. Its unique properties make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of Fmoc-2,5-dihydro-d-phenylglycine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. Once incorporated, the compound can interact with various molecular targets and pathways, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure and reactivity. The presence of the Fmoc group provides stability and protection during synthesis, while the dihydro-phenylglycine moiety offers unique reactivity and interactions with other molecules.

Properties

IUPAC Name

(2R)-2-cyclohexa-1,4-dien-1-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-2,4-7,9-13,20-21H,3,8,14H2,(H,24,27)(H,25,26)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBBUNDEIQKUCV-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CCC(=C1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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